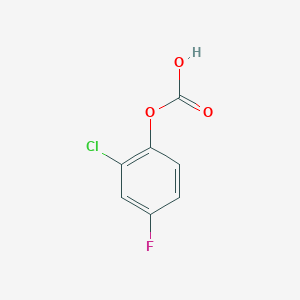
1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester is a chemical compound that belongs to the class of phthalates Phthalates are esters of phthalic acid and are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester typically involves the esterification of 1,2-Benzenedicarboxylic acid (phthalic acid) with 2-ethyl-6-hydroxyhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of high-purity starting materials and optimized reaction parameters ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Utilized in the manufacturing of various consumer products, including cosmetics, personal care products, and packaging materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester involves its interaction with cellular components. As a plasticizer, it can integrate into polymer matrices, altering their physical properties. In biological systems, it may interact with hormone receptors, potentially disrupting normal hormonal functions. The exact molecular targets and pathways involved are still under investigation, but its effects on endocrine signaling pathways are of particular interest.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Another phthalate ester with similar plasticizing properties.
1,2-Benzenedicarboxylic acid, monoethyl ester: A simpler ester with different physical and chemical properties.
1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester: A diester with distinct applications and properties.
Uniqueness
1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester is unique due to the presence of the hydroxyl group on the hexyl chain, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its compatibility with certain polymers and biological systems, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(2-ethyl-6-hydroxyhexoxy)carbonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-2-12(7-5-6-10-17)11-21-16(20)14-9-4-3-8-13(14)15(18)19/h3-4,8-9,12,17H,2,5-7,10-11H2,1H3,(H,18,19)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOICBHTCMIFJZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCO)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21O5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)




![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1146564.png)


